3-Chloro-2-hydroxy-4-methoxybenzoic acid
Description
Properties
IUPAC Name |
3-chloro-2-hydroxy-4-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4/c1-13-5-3-2-4(8(11)12)7(10)6(5)9/h2-3,10H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUZSKAADCILNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-2-hydroxy-4-methoxybenzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of a chlorine atom, a hydroxyl group, and a methoxy group, which contribute to its unique properties and interactions within biological systems. Research has indicated various biological activities, including enzyme modulation, cytotoxic effects, and potential therapeutic applications.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Enzyme Modulation
Significant findings have emerged regarding the enzyme-modulating effects of this compound. In a study evaluating benzoic acid derivatives, this compound was found to activate cathepsins B and L, which are crucial for protein degradation pathways in human cells. The activation levels reached up to 467.3% in cell-based assays, indicating a robust interaction with these enzymes . This suggests its potential role as a modulator in the ubiquitin-proteasome pathway and autophagy-lysosome pathway, both essential for maintaining cellular homeostasis.
Cytotoxicity and Antiproliferative Effects
The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In assays involving Hep-G2 (liver cancer) and A2058 (melanoma) cells, it demonstrated minimal cytotoxicity at concentrations up to 10 μg/mL, with cell growth inhibition rates below 6% . This low cytotoxicity profile indicates that while the compound may have biological activity, it does not adversely affect normal cell proliferation at tested concentrations.
Study on Protein Degradation Pathways
A pivotal study investigated the influence of benzoic acid derivatives on protein degradation systems in human foreskin fibroblasts. The results indicated that this compound significantly enhanced the activity of proteasomal enzymes and cathepsins at concentrations as low as 5 μM. The study highlighted that these effects could be beneficial in developing anti-aging therapies by promoting cellular proteostasis .
Synthesis and Characterization
The synthesis of this compound has been documented, showcasing high yields and purity levels. For instance, one synthesis route reported a yield of over 90% with HPLC purity exceeding 99% . Such efficient synthetic methods facilitate further research into its biological applications.
Summary of Findings
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research indicates that derivatives of 3-chloro-2-hydroxy-4-methoxybenzoic acid exhibit significant antiproliferative activity against cancer cell lines. For instance, compounds synthesized from this acid have shown promising results as histone deacetylase inhibitors (HDACIs), which play a crucial role in cancer therapy by modulating gene expression involved in cell cycle regulation and apoptosis .
Case Study:
A study highlighted the synthesis of various derivatives based on this compound, demonstrating their efficacy against HeLa cells with IC50 values ranging from 0.69 to 11 µM, showcasing their potential as anticancer agents compared to standard treatments like doxorubicin .
Environmental Science
Biodegradation Studies:
The environmental impact and biodegradation pathways of this compound have been examined in anaerobic conditions. Research has shown that this compound can undergo reductive dechlorination by specific microbial strains, leading to less toxic byproducts. This process is crucial for bioremediation strategies aimed at detoxifying chlorinated aromatic compounds in contaminated environments .
Case Study:
In a notable study, the anaerobic degradation of chlorinated benzoates was investigated, revealing that microbial communities adapted to these compounds could efficiently transform them into less harmful substances. This highlights the potential for using such microorganisms in bioremediation efforts .
Material Science
Synthesis of Functional Materials:
this compound serves as a precursor for synthesizing various functional materials, including polymers and coatings with enhanced properties. Its chemical structure allows for modifications that can improve thermal stability and mechanical strength in composite materials.
Case Study:
The development of polymeric materials incorporating this compound has shown improved resistance to environmental degradation, making them suitable for applications in coatings and packaging .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Physicochemical Properties
- Acidity : The presence of electron-withdrawing groups (Cl, OH) increases acidity. For example, 3-chloro-4-hydroxybenzoic acid (pKa ~2.5) is more acidic than this compound due to the absence of the electron-donating methoxy group .
- Solubility : Methoxy groups enhance lipophilicity, making 5-chloro-2,4-dimethoxybenzoic acid less water-soluble than 4-chlorobenzoic acid, which dissolves readily in alkaline media .
- Thermal Stability : Fluorinated derivatives like 3-chloro-4-fluoro-2-hydroxybenzoic acid exhibit higher thermal stability due to the strong C-F bond, which is advantageous in high-temperature reactions .
Preparation Methods
Direct Hydrolysis and Methylation of Chloro-Substituted Benzonitriles
A patented industrial method involves starting from o-chlorobenzonitrile, which undergoes hydrolysis and methylation steps to yield o-methoxybenzoic acid derivatives, which can be further functionalized to 3-chloro-2-hydroxy-4-methoxybenzoic acid analogs.
Step 1: Hydrolysis and Methylation
In an autoclave, o-chlorobenzonitrile is reacted with 30% sodium methylate solution under nitrogen atmosphere at temperatures ranging from 80°C to 150°C and pressures between 0.2 to 1.4 MPa. The reaction proceeds for 2 to 4 hours until the starting material is consumed (<0.5% by HPLC).
Subsequently, 30% liquid caustic soda is added dropwise, and the mixture is refluxed at 100°C for 2 to 8 hours to complete methylation and hydrolysis steps.Step 2: Acidification and Isolation
The reaction mixture is cooled below 50°C and acidified with hydrochloric acid to pH < 4, precipitating the product as white solids. Filtration, washing, and drying yield the o-methoxybenzoic acid derivative.
This method yields high purity products and is scalable for industrial production. The process is monitored by HPLC and can be optimized by adjusting temperature, pressure, and reaction time.
Multi-Step Synthetic Route via Chlorination, Hydrolysis, and Formylation
A synthetic route for related compounds such as 2-chloro-3-hydroxy-4-methoxybenzaldehyde, a close structural analog, can provide insights into preparation strategies for this compound:
Chlorination: Starting from 1-chloro-2,3-dimethoxybenzene, selective chlorination introduces the chloro substituent at the desired position.
Hydrolysis: The chlorinated intermediate undergoes hydrolysis to convert methoxy groups selectively to hydroxy groups.
Formylation: Introduction of an aldehyde group via formylation completes the synthesis of the aldehyde intermediate, which can be oxidized to the corresponding acid.
This sequence demonstrates the utility of selective functional group transformations and can be adapted for the preparation of this compound by oxidation of the aldehyde intermediate.
Nitration, Esterification, Reduction, Diazotization, and Hydrolysis (Related Methodology)
While this method is reported for 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, it illustrates a generalizable approach for hydroxybenzoic acid derivatives:
Nitration: Introduction of a nitro group on a chlorinated benzoic acid derivative.
Esterification: Conversion to an ester to reduce solubility and facilitate purification.
Reduction: Reduction of the nitro group to an amine.
Diazotization and Hydrolysis: Conversion of the amine to hydroxy group via diazotization and hydrolysis.
Although this exact sequence is for a difluoro derivative, the principles can be applied to chloro-methoxy substituted benzoic acids to achieve selective hydroxy substitution.
Comparative Data Table of Preparation Methods
Research Findings and Process Optimization
Reaction Monitoring: Use of HPLC, TLC, and NMR is critical for monitoring reaction progress, especially for hydrolysis and methylation steps to ensure complete conversion and minimize impurities.
Reaction Conditions: Elevated temperatures and controlled pressures improve reaction rates and yields in hydrolysis/methylation methods. Acidification pH control is essential for product precipitation and purity.
Yield Improvement: Adjusting equivalents of reagents such as sodium nitrite and sulfuric acid in diazotization steps can significantly improve yields, as demonstrated in related hydroxybenzoic acid syntheses.
Purification: Esterification reduces solubility of intermediates, facilitating isolation and purification, a strategy that can be adapted for methoxy-substituted benzoic acids.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
